molecular formula C17H15N3O2 B3724312 N'-[(E)-(1H-Indol-2-YL)methylidene]-4-methoxybenzohydrazide

N'-[(E)-(1H-Indol-2-YL)methylidene]-4-methoxybenzohydrazide

Cat. No.: B3724312
M. Wt: 293.32 g/mol
InChI Key: MLMSEPOGMZJPLA-WOJGMQOQSA-N
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Description

N’-[(E)-(1H-Indol-2-YL)methylidene]-4-methoxybenzohydrazide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. This particular compound has garnered interest due to its unique structure and potential biological activities.

Properties

IUPAC Name

N-[(E)-1H-indol-2-ylmethylideneamino]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-22-15-8-6-12(7-9-15)17(21)20-18-11-14-10-13-4-2-3-5-16(13)19-14/h2-11,19H,1H3,(H,20,21)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMSEPOGMZJPLA-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=CC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(1H-Indol-2-YL)methylidene]-4-methoxybenzohydrazide typically involves the condensation of 4-methoxybenzohydrazide with an indole-2-carbaldehyde derivative. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is then cooled, and the resulting solid product is filtered and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(1H-Indol-2-YL)methylidene]-4-methoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-(1H-Indol-2-YL)methylidene]-4-methoxybenzohydrazide involves its interaction with specific molecular targets and pathways. It has been shown to selectively inhibit COX-2 expression, providing anti-inflammatory effects while sparing the gastric lining . The compound forms hydrogen bonds with key amino acids in the COX-2 enzyme, which inhibits its activity and reduces inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(1H-Indol-2-YL)methylidene]-4-methoxybenzohydrazide is unique due to its specific structure, which allows it to selectively inhibit COX-2 while providing gastric sparing effects. This makes it a promising candidate for further development as a therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[(E)-(1H-Indol-2-YL)methylidene]-4-methoxybenzohydrazide
Reactant of Route 2
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N'-[(E)-(1H-Indol-2-YL)methylidene]-4-methoxybenzohydrazide

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